methyl 5-formyl-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 5-formyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H7NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Target of Action
Methyl 5-formyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C7H7NO3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Compounds bearing a formyl group side chain, such as γ- (2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid, have been reported to have a potential reducing ability for metal ions . This suggests that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s worth noting that pyrrole derivatives are known to participate in various biochemical processes, including oxidative cyclization .
Action Environment
This compound is reported to be stable under recommended storage conditions . It’s incompatible with strong oxidizing agents , suggesting that its action, efficacy, and stability might be influenced by environmental factors such as the presence of oxidizing agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-formyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 5-carboxy-1H-pyrrole-2-carboxylate.
Reduction: Methyl 5-hydroxymethyl-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-formyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-formyl-1H-pyrrole-2-carboxylate
- Methyl 4-methyl-1H-pyrrole-2-carboxylate
- Methyl 5-amino-1H-pyrrole-2-carboxylate
- Dimethyl 1H-pyrrole-2,3-dicarboxylate
Uniqueness
Methyl 5-formyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the pyrrole ringThe formyl group provides a site for nucleophilic addition reactions, while the carboxylate ester can participate in esterification and transesterification reactions .
Properties
IUPAC Name |
methyl 5-formyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCYHYGREGWAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923070 | |
Record name | Methyl 5-formyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-13-3 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 5-formyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1197-13-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-formyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-formyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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